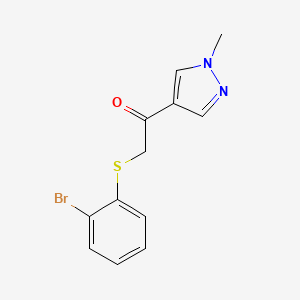
2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one is an organic compound that features a bromophenyl group, a thioether linkage, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-bromothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Two Fragments: The final step involves coupling the bromophenyl thioether with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Medicinal chemists may explore this compound for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound could be used in the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
- 2-((2-Fluorophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
- 2-((2-Iodophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
Uniqueness
The presence of the bromine atom in 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one may impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
2-(2-bromophenyl)sulfanyl-1-(1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-7-9(6-14-15)11(16)8-17-12-5-3-2-4-10(12)13/h2-7H,8H2,1H3 |
InChI Key |
BMQVJJRYCMKZGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CSC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


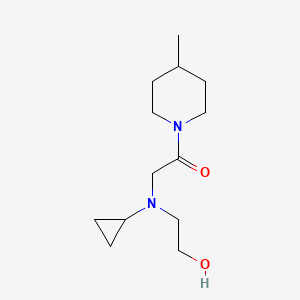
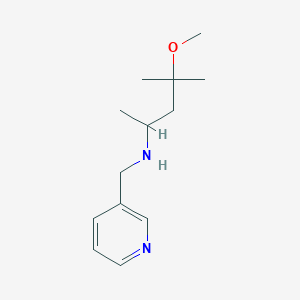


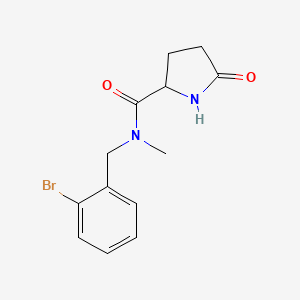
![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

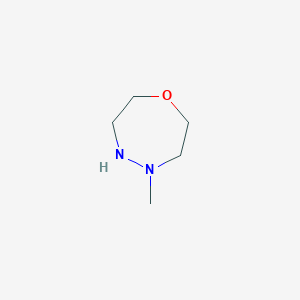
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)

![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
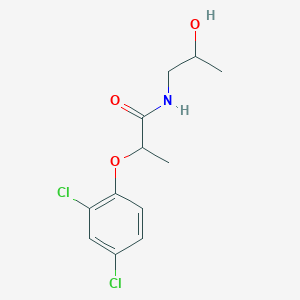
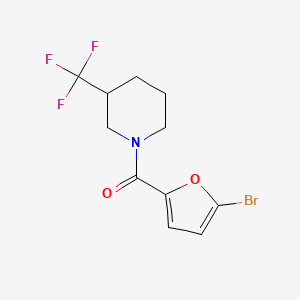
![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
